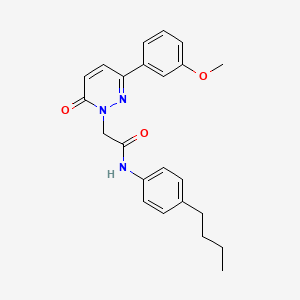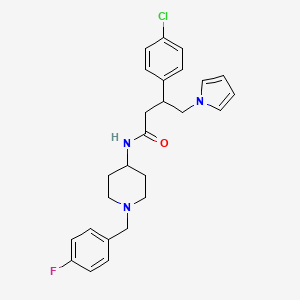
N-(3-fluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of N-(3-fluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzotriazinyl intermediate, followed by the introduction of the fluorophenyl group. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions for large-scale synthesis.
Chemical Reactions Analysis
N-(3-fluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Common reagents such as halogens or nucleophiles can replace specific atoms or groups within the molecule.
Hydrolysis: This reaction can break down the compound into smaller fragments.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-fluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential as a biochemical probe or a precursor for biologically active compounds.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves its interaction with specific molecular targets. The fluorophenyl group and benzotriazinyl moiety can interact with enzymes, receptors, or other proteins, modulating their activity. These interactions can trigger various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
N-(3-fluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can be compared with other similar compounds, such as:
N-(3-chlorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which can affect its reactivity and biological activity.
N-(3-methylphenyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide: The presence of a methyl group can influence the compound’s solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15FN4O2 |
|---|---|
Molecular Weight |
326.32 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
InChI |
InChI=1S/C17H15FN4O2/c18-12-5-3-6-13(11-12)19-16(23)9-4-10-22-17(24)14-7-1-2-8-15(14)20-21-22/h1-3,5-8,11H,4,9-10H2,(H,19,23) |
InChI Key |
YTAXAVJDRPCMFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-({[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)hexanoic acid](/img/structure/B11013327.png)
![1-{[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid](/img/structure/B11013337.png)
![N-(3,3-diphenylpropyl)-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11013344.png)
![2-(4-methoxyphenethyl)-1-oxo-N-[2-(2-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B11013350.png)
![4-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide](/img/structure/B11013351.png)

![3-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one](/img/structure/B11013365.png)
![4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)butanamide](/img/structure/B11013366.png)


![2-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11013393.png)

![N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B11013416.png)
![2-[(4-benzylpiperazin-1-yl)methyl]-6-phenylpyridazin-3(2H)-one](/img/structure/B11013422.png)
